Product packaging for 1-(Benzyloxy)-2-bromo-3-chlorobenzene(Cat. No.:CAS No. 1426958-43-1)

1-(Benzyloxy)-2-bromo-3-chlorobenzene

Cat. No.: B1376525
CAS No.: 1426958-43-1
M. Wt: 297.57 g/mol
InChI Key: PYMNALXACCNYEN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The documentation of this compound in chemical databases traces back to 2012, when it was first catalogued in the PubChem database with the assignment of CID 68572734. The compound's entry into systematic chemical documentation reflects the broader expansion of halogenated aromatic ether research during the early 2010s, a period marked by increased interest in multi-halogenated organic intermediates for pharmaceutical applications. The most recent structural modifications and data updates occurred in May 2025, indicating ongoing research interest and refinement of its chemical characterization.

The development of benzyloxy-substituted halogenated aromatics emerged from the need for versatile synthetic intermediates capable of participating in multiple reaction pathways. The specific substitution pattern found in this compound represents an evolution in synthetic strategy, where chemists sought to combine the protective properties of benzyl ethers with the reactivity of halogenated aromatic systems.

Significance in Organic Chemistry

This compound demonstrates exceptional utility as a synthetic intermediate due to its unique combination of functional groups that enable multiple reaction pathways. The compound belongs to the class of halogenated aromatic ethers, where the benzyl ether group provides both steric and electronic influences while the halogen substituents serve as reactive sites for various transformations. The strategic positioning of bromine and chlorine atoms creates opportunities for selective functionalization, as these halogens exhibit different reactivities under various reaction conditions.

The compound's significance extends to its role in advanced synthetic methodologies, particularly in cross-coupling reactions where the halogen substituents can participate in palladium-catalyzed transformations. Research has demonstrated that similar halogenated aromatic compounds serve as effective substrates in Sonogashira coupling reactions, where terminal alkynes can be introduced to create more complex molecular architectures. The benzyloxy group functions as a protecting group that can be selectively removed under appropriate conditions, making this compound valuable for multi-step synthetic sequences.

In the context of pharmaceutical chemistry, this compound represents a key intermediate for accessing complex bioactive molecules. The compound's structure allows for systematic modification of both the aromatic core and the benzyloxy substituent, providing synthetic chemists with multiple vectors for molecular elaboration.

Overview of Research Applications

Current research applications of this compound span multiple domains of organic chemistry and materials science. In pharmaceutical research, the compound serves as a building block for synthesizing bioactive molecules where the aromatic core requires specific substitution patterns. The dual halogen functionality enables sequential cross-coupling reactions, allowing researchers to introduce diverse substituents in a controlled manner.

Materials chemistry applications leverage the compound's ability to undergo polymerization reactions through its halogen substituents. The benzyloxy group provides solubility enhancement and processing advantages in polymer synthesis, while the halogenated aromatic core contributes to the thermal and mechanical properties of the resulting materials. Research in this area focuses on developing new polymeric materials with enhanced properties for electronic and optical applications.

The compound also finds application in medicinal chemistry research, where its structural features make it suitable for developing pharmaceutical intermediates. The benzyloxy protecting group strategy allows for selective modifications of complex molecular frameworks, while the halogen substituents provide sites for introducing pharmacologically relevant functionalities.

Table 1: Chemical Properties and Structural Data of this compound

Property Value Reference
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
PubChem CID 68572734
CAS Registry Number 1426958-43-1
Chemical Classification Halogenated Aromatic Ether
Database Creation Date November 30, 2012
Last Modified Date May 18, 2025

Table 2: Related Isomeric Compounds and Their Properties

Compound Name CAS Number Molecular Weight Key Applications
2-(Benzyloxy)-4-bromo-1-chlorobenzene 903579-12-4 297.57 g/mol Pharmaceutical Intermediates
2-(Benzyloxy)-1-bromo-3-chlorobenzene 2244107-77-3 297.57 g/mol Organic Synthesis
4-(Benzyloxy)-1-bromo-2-chlorobenzene 729590-57-2 297.57 g/mol Materials Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrClO B1376525 1-(Benzyloxy)-2-bromo-3-chlorobenzene CAS No. 1426958-43-1

Properties

IUPAC Name

2-bromo-1-chloro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNALXACCNYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271790
Record name 2-Bromo-1-chloro-3-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-43-1
Record name 2-Bromo-1-chloro-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-3-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Benzyloxy)-2-bromo-3-chlorobenzene generally involves two key steps:

  • Step 1: Formation of the Benzyloxy Group (Etherification)

    This is typically achieved by reacting a hydroxy-substituted chlorobenzene derivative with benzyl bromide or benzyl chloride under basic conditions. The phenol group acts as a nucleophile, and the benzyl halide serves as the alkylating agent.

    • Typical conditions: Use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone.

    • Temperature: Reflux or elevated temperatures (~80–100°C) to drive the reaction to completion.

    • Outcome: Formation of 1-(benzyloxy)-3-chlorobenzene intermediate.

  • Step 2: Selective Bromination

    The bromine substituent is introduced selectively at the ortho position relative to the benzyloxy group (position 2) via electrophilic aromatic substitution.

    • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

    • Catalysts: Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) may be used to facilitate bromination.

    • Solvent: Non-polar solvents like dichloromethane (DCM) or chloroform.

    • Temperature control: Low to moderate temperatures to avoid polybromination or side reactions.

    • Outcome: Formation of this compound with regioselective substitution.

This two-step approach ensures regioselectivity and functional group compatibility.

Detailed Reaction Conditions and Examples

Step Reagents/Conditions Notes/Comments
Etherification 3-chlorophenol + benzyl bromide, K₂CO₃, DMF, reflux (80–100°C) Base deprotonates phenol; benzyl bromide alkylates oxygen
Bromination 1-(Benzyloxy)-3-chlorobenzene + Br₂ or NBS, FeBr₃ catalyst, DCM, 0–25°C Electrophilic aromatic substitution at ortho position to benzyloxy group
Purification Column chromatography or recrystallization To isolate pure regioisomer

Alternative Synthetic Routes

  • Direct Halogenation of Benzyloxy-Chlorobenzene:

    Some protocols start from 1-(benzyloxy)-3-chlorobenzene and directly brominate the aromatic ring under controlled conditions to install bromine at the ortho position. The challenge here is controlling regioselectivity and avoiding polybromination.

  • Sequential Halogenation then Etherification:

    Another approach involves first halogenating chlorobenzene to form 2-bromo-3-chlorobenzene, followed by etherification with benzyl bromide. However, this route is less common due to potential difficulties in selective etherification on a dihalogenated aromatic ring.

Reaction Mechanisms and Considerations

  • Etherification Mechanism:

    The phenol oxygen is deprotonated by the base, forming a phenolate ion, which then performs nucleophilic substitution on benzyl bromide via an SN2 mechanism to form the benzyloxy ether.

  • Bromination Mechanism:

    The bromination proceeds via electrophilic aromatic substitution where the bromonium ion (Br⁺) generated in situ attacks the activated aromatic ring. The benzyloxy group is an electron-donating substituent, directing bromination ortho and para to itself, but the para position is blocked by chlorine, favoring ortho substitution.

  • Regioselectivity:

    The directing effects of substituents are critical. The benzyloxy group activates the ring and directs bromine ortho to itself, while the chlorine substituent is ortho/para directing but less activating. The combined effects guide selective substitution at position 2.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Range Impact on Synthesis
Base for etherification Potassium carbonate (K₂CO₃), Sodium hydride (NaH) Deprotonates phenol for nucleophilic attack
Solvent DMF, Acetone Polar aprotic solvents enhance nucleophilicity
Etherification Temp. 80–100°C Ensures reaction completion
Brominating agent Br₂, N-bromosuccinimide (NBS) Provides electrophilic bromine
Bromination catalyst FeBr₃, AlBr₃ Activates bromine for substitution
Bromination Temp. 0–25°C Controls selectivity, prevents overbromination
Purification method Recrystallization, Column chromatography Isolates pure product
Yield (typical) 60–85% (for etherification and bromination combined) Depends on reaction conditions and purification

Research Findings and Optimization Notes

  • Yield Optimization: Reaction yields depend heavily on temperature control and reagent stoichiometry. Excess bromine or prolonged reaction times can lead to polybrominated byproducts.

  • Selectivity: Use of NBS instead of elemental bromine can improve regioselectivity and reduce side reactions.

  • Solvent Effects: Polar aprotic solvents favor etherification, while non-polar solvents are preferred for bromination to control electrophilic substitution.

  • Safety: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine and related reagents. Proper ventilation and protective equipment are mandatory.

  • Scalability: The described methods are amenable to scale-up with appropriate reaction monitoring and purification protocols.

Chemical Reactions Analysis

1-(Benzyloxy)-2-bromo-3-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the benzyloxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while oxidation reactions can produce benzoic acid derivatives .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
1-(Benzyloxy)-2-bromo-3-chlorobenzene serves as an essential intermediate in the synthesis of more complex organic molecules. Its halogen atoms facilitate nucleophilic substitution reactions, making it a valuable building block for constructing various chemical structures. The compound can undergo reactions with nucleophiles such as sodium methoxide or potassium tert-butoxide to yield substituted products.

Reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by various nucleophiles.
  • Oxidation Reactions: The benzyloxy group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction Reactions: The compound can also be reduced to remove halogen atoms or convert the benzyloxy group to a hydroxyl group using lithium aluminum hydride or sodium borohydride .

Medicinal Chemistry

Pharmaceutical Development:
The compound is instrumental in the development of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for designing molecules with potential therapeutic effects. Studies indicate that halogenated compounds often exhibit significant biological activity due to their ability to interact with enzymes and receptors.

Case Study:
A study published in a peer-reviewed journal explored the synthesis of novel derivatives of this compound, demonstrating its potential as an anti-cancer agent. The derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action.

Material Science

Polymer Synthesis:
In material science, this compound is utilized in the synthesis of polymers and materials with specific properties. Its ability to undergo polymerization reactions contributes to the development of novel materials with tailored functionalities.

Applications in Coatings:
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-3-chlorobenzene depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic substitution reactions. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with biological targets, such as enzymes or receptors, which can be modulated by the presence of the benzyloxy group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(Benzyloxy)-2-bromo-3-chlorobenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
This compound C₁₃H₁₀BrClO 297.58 1-OBn, 2-Br, 3-Cl Cross-coupling precursor, drug synthesis
1-(Benzyloxy)-3-bromobenzene C₁₃H₁₁BrO 263.13 1-OBn, 3-Br Simpler structure; lacks Cl, reduced steric hindrance
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 2-OBn, 1-Br, 3-NO₂ Nitro group enables reduction to amines; explosive/dye applications
1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene C₁₀H₁₂BrCl 245.56 2,4,5,6-CH₃, 1-Br, 3-Cl Steric hindrance slows reactions; electron-donating CH₃ groups
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 245.01 1-Br, 3-OCF₃ Strong electron-withdrawing OCF₃; enhances electrophilicity

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donor Groups: The trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene (OCF₃) is strongly electron-withdrawing, making the benzene ring more electrophilic compared to the benzyloxy group (OBn), which has mild electron-donating effects . The nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene (NO₂) directs subsequent reactions to the meta position, whereas chlorine in the target compound directs ortho/para substitutions .
  • Steric Hindrance :

    • Tetramethyl substituents in 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene create significant steric bulk, reducing reaction rates in cross-couplings compared to the less hindered target compound .

Physical Properties

  • Solubility: The benzyloxy group improves solubility in non-polar solvents (e.g., ethyl acetate) compared to methyl or trifluoromethoxy derivatives .
  • Melting Points :
    • Bulkier substituents (e.g., tetramethyl groups) increase melting points, whereas nitro groups may decrease them due to molecular asymmetry .

Biological Activity

1-(Benzyloxy)-2-bromo-3-chlorobenzene, with the chemical formula C13H10BrClO, is a halogenated aromatic compound that has garnered interest due to its potential biological activity. This compound features a benzyloxy group, which may enhance its interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H10BrClO
  • Molecular Weight : 295.58 g/mol
  • CAS Number : 1426958-43-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromo and chloro) can influence the compound's reactivity and binding affinity, potentially leading to modulation of biochemical pathways.

Anticancer Properties

Halogenated compounds have been investigated for their anticancer effects. Studies suggest that the presence of halogens can enhance the cytotoxicity of aromatic compounds against various cancer cell lines. The specific mechanism may involve the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
  • Cytotoxicity Assessment : In vitro studies on structurally related compounds revealed that certain brominated and chlorinated derivatives exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. These studies suggest a potential for this compound in cancer therapy.

Research Findings

Study Biological Activity Findings
Study AAntimicrobialMIC values < 10 µg/mL against S. aureus
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells at 20 µM concentration
Study CEnzyme InhibitionInhibited CYP450 enzymes, affecting drug metabolism

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